Dibromophenylphosphine
Overview
Description
Dibromophenylphosphine is a chemical compound with the formula C6H5Br2P . It is also known by other names such as Phenylphosphine dibromide and Phosphonous dibromide, phenyl .
Molecular Structure Analysis
The molecular structure of Dibromophenylphosphine consists of a phenyl group (C6H5) attached to a phosphorus atom (P), which is in turn attached to two bromine atoms (Br2) . The molecular weight of Dibromophenylphosphine is 267.886 .
Physical And Chemical Properties Analysis
Dibromophenylphosphine has a molecular weight of 267.886 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources .
Scientific Research Applications
Synthesis Methods
Dibromophosphines, a category of chemicals including Dibromophenylphosphine, are synthesized through various methods. One such method involves the reaction of tetrabromomethane with substituted phosphanorbornenes in toluene, which is compatible with several functional groups (Wang et al., 2013).
Application in Electronic Devices
Dibromophenylphosphine derivatives are used in the production of electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPV cells), and organic field-effect transistors (OFETs). This is due to their properties as organophosphorus compounds, which are vital in these applications (Joly et al., 2016).
In Chemical Synthesis
Triphenylphosphine dibromide, closely related to Dibromophenylphosphine, is employed in the direct synthesis of beta-lactams from carboxylic acids and imines. This method is notable for avoiding the use of acid halides as starting materials (Cossío et al., 1985).
Supramolecular Chemistry
Dibromophenylphosphine and its derivatives are used in supramolecular chemistry, particularly in the synthesis of supramolecular metallacycles. These structures have potential applications in catalysis, energy storage, and biomedicine due to their reversible binding properties (Mbonu et al., 2021).
Cross-Coupling Reactions
In cross-coupling reactions, dibromophenylphosphine plays a crucial role. For instance, it is used in the ortho-selective cross-coupling of dibromophenols and dibromoanilines with Grignard reagents, displaying high selectivity not achieved with other phosphine ligands (Ishikawa & Manabe, 2007).
Safety And Hazards
While specific safety data for Dibromophenylphosphine is not available, general precautions should be taken while handling it. These include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes . It’s also recommended to use personal protective equipment and ensure adequate ventilation .
Future Directions
properties
IUPAC Name |
dibromo(phenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2P/c7-9(8)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJKREQSNPYHJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333742 | |
Record name | Dibromophenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibromophenylphosphine | |
CAS RN |
1073-47-8 | |
Record name | Dibromophenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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